molecular formula C29H37N7O2S B2708603 Cdk9-IN-7 CAS No. 2369981-71-3

Cdk9-IN-7

カタログ番号 B2708603
CAS番号: 2369981-71-3
分子量: 547.72
InChIキー: LLMKBTGLZJIAMY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cdk9-IN-7 is a small molecule inhibitor that targets the cyclin-dependent kinase 9 (CDK9). CDK9 is a protein kinase that plays a critical role in transcriptional regulation by phosphorylating the RNA polymerase II (RNAPII) C-terminal domain (CTD). This compound has been shown to inhibit CDK9 activity and suppress the growth of cancer cells in preclinical studies.

科学的研究の応用

Transcription Regulation and Cancer Therapy

Cdk9-IN-7, a CDK9 inhibitor, has significant implications in transcription regulation, which is vital for cell growth, differentiation, and viral pathogenesis. Its inhibition contributes to the anticancer activity of many CDK inhibitors under clinical investigation. CDK9 is also a key player in the transcriptional regulation of short-lived antiapoptotic proteins critical for the survival of transformed cells. Inhibiting CDK9 activity could induce growth arrest and apoptosis of cancer cells, making it a potential target for cancer therapy (Wang & Fischer, 2008), (Sonawane et al., 2016).

Gene Reactivation in Cancer

This compound has been shown to reactivate epigenetically silenced genes in cancer. This reactivation leads to restored tumor suppressor gene expression, cell differentiation, and activation of endogenous retrovirus genes, providing a promising approach for epigenetic therapy in cancer (Zhang et al., 2018).

Role in Prostate and Ovarian Cancer

CDK9 inhibitors like this compound have shown potential as therapeutic options in prostate and ovarian cancer. They can confine the hyperactivity of androgen receptor and the expression of anti-apoptotic proteins, main causes of prostate cancer development and progression. High expression of CDK9 is also an independent predictor of poor prognosis in osteosarcoma and ovarian cancer patients, suggesting its potential as a novel prognostic marker and therapeutic target in these cancers (Rahaman et al., 2016), (Wang et al., 2019).

CDK9 Inhibition and Metabolic Changes

Inhibiting CDK9 induces metabolic stress in cancer cells, characterized by down-regulation of mitochondrial oxidative phosphorylation and ATP depletion. This metabolic switch could be exploited therapeutically, making CDK9 inhibition a potential strategy for targeting cancer cell metabolism (Itkonen et al., 2019).

Drug Development and Therapeutic Strategies

This compound and similar compounds are being developed and evaluated in clinical trials for various cancers. Their development represents an ongoing effort to create more specific and effective CDK9 inhibitors for cancer treatment. Emerging strategies include combining inhibitors against CDK9 activity with those against its upstream regulators or downstream effectors (Wu et al., 2020).

特性

IUPAC Name

7-cyclopentyl-2-[4-(8-isothiocyanatooctanoylamino)anilino]-N,N-dimethylpyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N7O2S/c1-35(2)28(38)25-18-21-19-31-29(34-27(21)36(25)24-10-7-8-11-24)33-23-15-13-22(14-16-23)32-26(37)12-6-4-3-5-9-17-30-20-39/h13-16,18-19,24H,3-12,17H2,1-2H3,(H,32,37)(H,31,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMKBTGLZJIAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=CC=C(C=C4)NC(=O)CCCCCCCN=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。